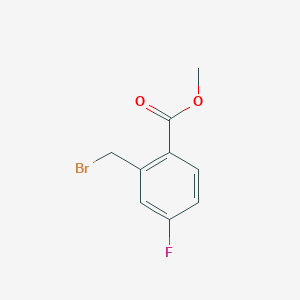
Methyl 2-(bromomethyl)-4-fluorobenzoate
Descripción general
Descripción
Differential Reactivity in Enzymatic Processing
The study of [p-(halomethyl)benzoyl]formates, including the bromomethyl analogue, reveals their varying roles as substrates or inhibitors for benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme. The fluoro analogue behaves as a substrate, while the bromo analogue acts as a competitive inhibitor, leading to the formation of p-methylbenzoate through the elimination of bromide and modification of the cofactor .
Synthesis of PET Radioligand Precursors
An improved synthesis method for a precursor used in PET radioligand [18F]SP203 has been developed. This method involves a Sonogash
Aplicaciones Científicas De Investigación
-
Organic Synthesis
- Compounds like “Methyl 2-(bromomethyl)-4-fluorobenzoate” are often used in organic synthesis . The bromomethyl group (-CH2Br) is a good leaving group, which means it can be replaced by other groups in a reaction . The fluorine atom on the benzene ring can also influence the reactivity of the molecule .
-
Pesticide Production
-
Alkylation of Phenol and Amino Groups
-
Chemical Modification of Histidine
-
Production of Vitamins and Pharmaceutical Drugs
-
Emulsion Polymerization
-
Organic Synthesis
- Compounds like “Methyl 2-(bromomethyl)-4-fluorobenzoate” are often used in organic synthesis . The bromomethyl group (-CH2Br) is a good leaving group, which means it can be replaced by other groups in a reaction . The fluorine atom on the benzene ring can also influence the reactivity of the molecule .
-
Pesticide Production
-
Alkylation of Phenol and Amino Groups
-
Chemical Modification of Histidine
-
Production of Vitamins and Pharmaceutical Drugs
-
Emulsion Polymerization
Propiedades
IUPAC Name |
methyl 2-(bromomethyl)-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYFMDZWYCRYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592794 | |
| Record name | Methyl 2-(bromomethyl)-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-4-fluorobenzoate | |
CAS RN |
157652-28-3 | |
| Record name | Methyl 2-(bromomethyl)-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

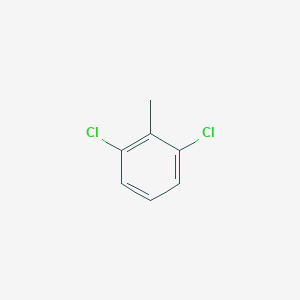
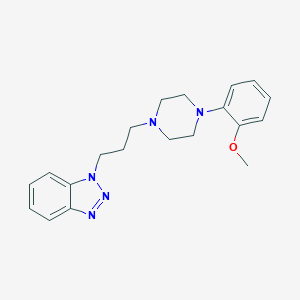
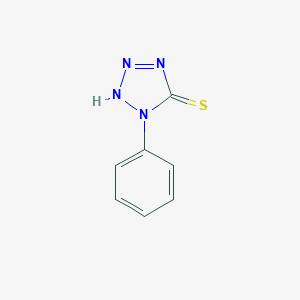
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
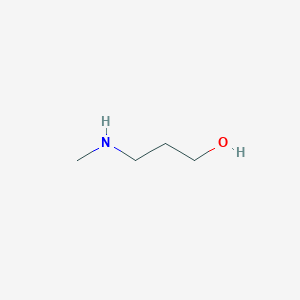
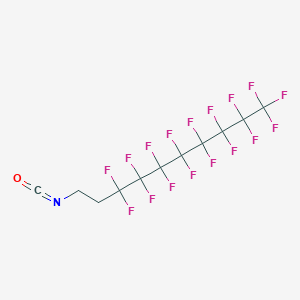
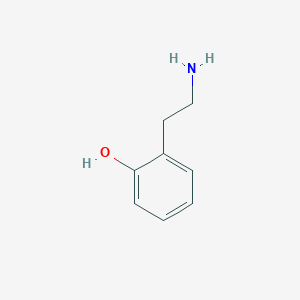
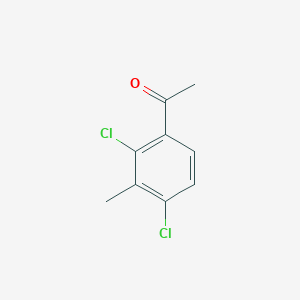
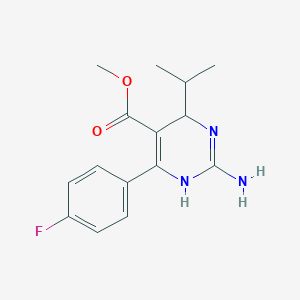
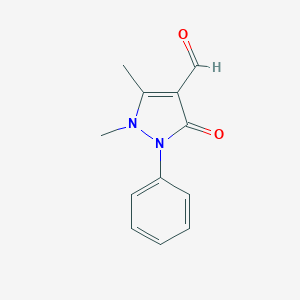
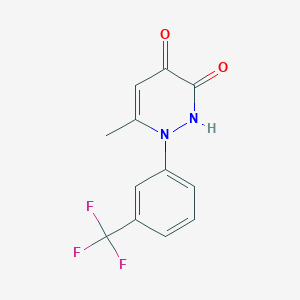
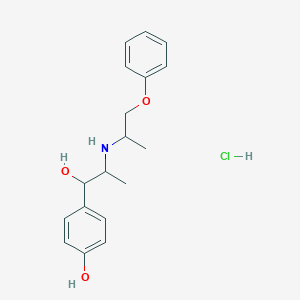
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)
